
Faropenem Impurity 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faropenem Impurity 7 is a degradation product of Faropenem, a broad-spectrum beta-lactam antibiotic belonging to the penem group. Faropenem is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. This compound, as a byproduct, is often studied to understand the stability and degradation pathways of Faropenem.
作用機序
Target of Action
Faropenem, the parent compound of Faropenem Impurity 7, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to cell death . Faropenem demonstrates high binding affinity to high-molecular-weight PBPs but low affinity to low-molecular-weight PBPs .
Mode of Action
Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
Faropenem’s action on PBPs affects the biochemical pathways involved in bacterial cell wall synthesis . The inhibition of these pathways leads to the weakening of the bacterial cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .
Pharmacokinetics
Faropenem, the parent compound, is known for its improved oral bioavailability, leading to higher systemic concentrations of the drug . This suggests that this compound may also possess similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Faropenem’s action results in the death of the bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . The morphological changes triggered by Faropenem are in agreement with the PBP binding affinities reported . Thus, the high binding affinities of Faropenem to PBPs from gram-negative and gram-positive bacteria are mirrored by its pronounced and concentration-dependent bactericidal effect .
Action Environment
The efficacy of Faropenem can be influenced by various environmental factors such as the presence of beta-lactamases, which are enzymes produced by some bacteria that provide resistance to beta-lactam antibiotics like Faropenem . Additionally, the nature of the tetrahydrofuran side chain in Faropenem has been found to affect its bactericidal effects .
生化学分析
Cellular Effects
Faropenem has been shown to have effects on various types of cells and cellular processes . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Faropenem, the parent compound, acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .
Temporal Effects in Laboratory Settings
Faropenem has been found to be unstable in all stress conditions .
Dosage Effects in Animal Models
The effects of Faropenem Impurity 7 at different dosages in animal models have not been reported in the literature. It is known that the kidney toxicity of Faropenem increases when used in combination with Furosemide .
Transport and Distribution
Faropenem, the parent compound, is known to be orally active, suggesting it can be absorbed and distributed within the body .
Subcellular Localization
Faropenem, the parent compound, is known to act on the cell wall of bacteria, suggesting it may localize to the periphery of bacterial cells .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Faropenem Impurity 7 involves the degradation of Faropenem under specific conditions. The synthetic route typically includes the treatment of Faropenem with acidic, alkaline, oxidative, or thermal conditions to induce degradation. For instance, Faropenem can be subjected to hydrolysis, oxidation, photolysis, and thermal degradation to produce various impurities, including this compound .
Industrial Production Methods: Industrial production of this compound is not typically carried out intentionally. Instead, it is often generated as a byproduct during the manufacturing and storage of Faropenem. The identification and quantification of such impurities are crucial for ensuring the quality and stability of the pharmaceutical product .
化学反応の分析
Types of Reactions: Faropenem Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of this compound.
Hydrolysis: Acidic or alkaline hydrolysis can break down Faropenem, resulting in the formation of impurities.
Thermal Degradation: Elevated temperatures can induce the degradation of Faropenem, producing various impurities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Alkaline Conditions: Sodium hydroxide, potassium hydroxide.
Thermal Conditions: Elevated temperatures (e.g., 60°C to 80°C) for extended periods.
Major Products Formed: The major products formed from these reactions include various degradation products of Faropenem, with this compound being one of the significant byproducts .
科学的研究の応用
Pharmacological Applications
-
Antimicrobial Activity :
- Faropenem has shown significant activity against various strains of Escherichia coli, including those resistant to fluoroquinolones and extended-spectrum beta-lactamases. A study demonstrated that a seven-day treatment regimen with faropenem resulted in a higher microbiological response compared to a three-day regimen, indicating its potential in treating acute uncomplicated cystitis caused by resistant bacteria .
-
Synergistic Effects :
- Research indicates that faropenem can exhibit synergistic effects when combined with other antibiotics such as rifampicin. In vitro studies have shown that this combination may enhance the bactericidal activity against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
-
Stability Studies :
- Stability is crucial for maintaining the efficacy of pharmaceutical compounds. Studies have highlighted that faropenem sodium tablets demonstrate improved stability under high humidity and temperature conditions compared to conventional formulations. This stability is essential for ensuring consistent therapeutic outcomes, particularly in regions with extreme environmental conditions .
Case Studies and Clinical Trials
- Acute Uncomplicated Cystitis : In a randomized controlled trial involving 200 female patients, faropenem was evaluated for its efficacy against acute uncomplicated cystitis. The results indicated a microbiological eradication rate of 66.7% in the seven-day treatment group versus 58.9% in the three-day group, showcasing its effectiveness against resistant strains .
- Tuberculosis Treatment : In another study focusing on the bactericidal activity of faropenem against Mycobacterium tuberculosis, the compound was administered alongside rifampicin to healthy volunteers. The results suggested modest synergy, warranting further investigation into its clinical efficacy for tuberculosis treatment .
Data Tables
類似化合物との比較
Faropenem: The parent compound, a broad-spectrum beta-lactam antibiotic.
Other Penem Antibiotics: Includes compounds like doripenem, biapenem, and thiopenem, which share structural similarities and antibacterial properties with Faropenem.
Uniqueness of Faropenem Impurity 7: this compound is unique in its formation as a degradation product, providing valuable information about the stability and degradation pathways of Faropenem. Understanding these impurities is crucial for ensuring the quality and safety of Faropenem as a pharmaceutical product .
生物活性
Faropenem Impurity 7, identified by its CAS number 120705-68-2, is a degradation product of the antibiotic Faropenem, which belongs to the penem class of antibiotics. Understanding the biological activity of this impurity is crucial for assessing the stability and safety of formulations containing Faropenem.
- Molecular Formula : Not explicitly provided in the sources.
- Molecular Weight : Approximately 439.6 g/mol.
- Structural Class : Related to carbapenems, with implications for antibiotic activity.
Formation and Stability
This compound typically arises unintentionally during the production or storage of Faropenem under stress conditions. The pathways leading to its formation are not well-defined, indicating a need for further research into its synthesis and stability profiles. This impurity serves as a marker for monitoring the quality and stability of Faropenem formulations, particularly under various environmental conditions.
Biological Activity
While Faropenem is known for its broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria, the biological activity of this compound is less pronounced. The impurity may exhibit some degree of antibacterial activity but is generally considered less potent than Faropenem itself. The mechanism of action aligns with that of penicillin-class antibiotics, primarily involving:
- Inhibition of Cell Wall Synthesis : By binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.
Comparative Analysis with Related Compounds
To better understand the implications of this compound, it is useful to compare it with other related compounds within the beta-lactam antibiotic class:
Compound Name | CAS Number | Structural Class | Unique Features |
---|---|---|---|
Faropenem | 120705-68-2 | Penem | Active ingredient used against bacterial infections. |
Meropenem | 96036-03-2 | Carbapenem | Broad activity against resistant bacteria; IV use. |
Imipenem | Varies | Carbapenem | Combined with cilastatin to prevent renal metabolism. |
Ertapenem | Varies | Carbapenem | Once-daily dosing; extended spectrum against Gram-negative bacteria. |
Ceftazidime | Varies | Cephalosporin | Effective against Pseudomonas aeruginosa; different mechanism. |
This table highlights that while this compound shares structural similarities with these compounds, its role as an impurity limits its therapeutic applications.
Case Studies and Research Findings
Research focusing on degradation products like this compound emphasizes their significance in pharmaceutical quality control. For instance, analytical methods such as high-performance liquid chromatography (HPLC) are employed to detect and quantify this impurity in drug formulations. This ensures that the final medication meets safety and efficacy standards.
Example Study
A study investigating the stability of Faropenem under various storage conditions found that degradation products, including this compound, can form more readily under high temperature and humidity levels. This underscores the importance of proper storage conditions in maintaining drug integrity.
特性
CAS番号 |
120705-68-2 |
---|---|
分子式 |
C21H33NO5SSi |
分子量 |
439.6 g/mol |
IUPAC名 |
prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14+,15+,19-/m1/s1 |
InChIキー |
MASHLNCIEFIURF-MMMWYMCRSA-N |
異性体SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-7-oxo-3-(tetrahydro-2-furanyl)-, 2-propenyl ester, [5R-[3(S*),5α,6α(R*)]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。